Home > Products > Screening Compounds P122617 > N-(4-{2-[(1-isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide
N-(4-{2-[(1-isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide -

N-(4-{2-[(1-isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide

Catalog Number: EVT-6027975
CAS Number:
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Methyl-N-phenethylphenylacetamide

Compound Description: N-Methyl-N-phenethylphenylacetamide is a key binding domain to leukotriene B4 (LTB4) receptors. []

Relevance: N-Methyl-N-phenethylphenylacetamide shares the N-alkylated phenylacetamide core with N-(4-{2-[(1-Isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide. Both compounds utilize this core as a scaffold for exploring interactions with biological targets, although targeting different receptors. []

(E)-2-((3-Methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamides

Compound Description: This series of compounds incorporates a (E)-3-methyl-5-styrylisoxazol-4-yl moiety linked to a thiazolidin-4-one core via an acetamide linker. These compounds have shown promising antimicrobial activity against both bacteria and fungi. []

Relevance: The (E)-2-((3-Methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamides and N-(4-{2-[(1-Isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide both utilize an isoxazole ring as a key structural component. While differing in the overall structure and target activity, the presence of this heterocycle suggests potential shared synthetic pathways or chemical properties. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

Compound Description: This compound features a pyrazolone ring connected to a pyrrolidine ring via a dithiocarbamate linker. The compound exhibits intermolecular hydrogen bonding, forming dimers. []

Relevance: Although targeting a different receptor, this compound shares a structural similarity with N-(4-{2-[(1-Isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide in the use of a five-membered heterocycle (pyrazolone vs. isoxazole) linked to another ring system. This suggests that these compounds might share common approaches in their design strategy, potentially focusing on manipulating the spatial arrangement and interactions of these heterocycles to achieve optimal activity. []

Compound Description: These compounds utilize a 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride core reacted with amino acid methyl esters to form sulfonamide derivatives. These derivatives are being explored for potential pharmacological applications. []

Relevance: While structurally distinct, the amino acid sulfonamides and N-(4-{2-[(1-Isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide both emphasize the incorporation of amino acid-derived fragments as a way to modulate activity and potentially improve interactions with biological targets. []

Repaglinide Impurities

Compound Description: Research on the anti-diabetic drug Repaglinide identified seven novel impurities, including 4-(cyanomethyl)-2-ethoxybenzoic acid (8), 4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (9), 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide (10), and 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid (11). []

Relevance: While not directly structurally analogous, some Repaglinide impurities share common building blocks with N-(4-{2-[(1-Isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide, such as substituted benzamides, and highlight the potential for unexpected side-products or derivatives arising during synthesis. These findings underscore the importance of careful purification and characterization during the development of N-(4-{2-[(1-Isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide. []

2-Aminonicotinamide Derivatives

Compound Description: A series of 2-aminonicotinamide derivatives designed based on existing antifungal agents like G884, E1210, and 10b demonstrated potent activity against Candida albicans and other fungal species. []

Relevance: Although not structurally similar, the development of these antifungal 2-aminonicotinamide derivatives and N-(4-{2-[(1-Isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide both utilize the principle of designing small molecules around known pharmacophores or structural motifs to achieve specific biological activities. []

Linomide Analogues

Compound Description: A series of N-(2-(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-alkyl substituted benzene sulfonamides, designed as linomide analogues, exhibited potential anticancer activity. []

Relevance: While targeting a different therapeutic area, the design strategy of modifying a known active scaffold (linomide in this case) is a common approach also applicable to the development of analogues or derivatives of N-(4-{2-[(1-Isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide. Exploring modifications to the core structure, substituents, and linkers could reveal insights into structure-activity relationships and lead to the identification of compounds with improved potency or selectivity. []

Properties

Product Name

N-(4-{2-[(1-isoxazol-3-ylethyl)(methyl)amino]-2-oxoethyl}phenyl)butanamide

IUPAC Name

N-[4-[2-[methyl-[1-(1,2-oxazol-3-yl)ethyl]amino]-2-oxoethyl]phenyl]butanamide

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C18H23N3O3/c1-4-5-17(22)19-15-8-6-14(7-9-15)12-18(23)21(3)13(2)16-10-11-24-20-16/h6-11,13H,4-5,12H2,1-3H3,(H,19,22)

InChI Key

VEVUJUDRNUXUKT-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C(C)C2=NOC=C2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C(C)C2=NOC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.